molecular formula C8H7O3- B1234573 (R)-Mandelate

(R)-Mandelate

Cat. No.: B1234573
M. Wt: 151.14 g/mol
InChI Key: IWYDHOAUDWTVEP-SSDOTTSWSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Mandelate, the (R)-enantiomer of 2-hydroxy-2-phenylacetic acid, is a valuable chiral compound in biochemical and pharmacological research. It serves as a critical substrate for studying the reaction mechanism of mandelate racemase (MR), a model enzyme in the enolase superfamily . MR catalyzes the interconversion of (R)- and (S)-mandelate, and research indicates that chiral discrimination by the enzyme arises primarily through enantioselective binding of the substrate's phenyl ring within a hydrophobic pocket at the active site . This compound is also a ligand for benzoylformate decarboxylase in Pseudomonas putida, making it a useful tool for probing the structure and function of these enzymatic systems . Beyond enzymology, this compound is an important chiral precursor and resolving agent in the synthesis of pharmaceuticals and fine chemicals . Its derivatives, such as the methyl and benzyl esters, are frequently employed in organic synthesis and as chiral catalysts or ligands . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H7O3-

Molecular Weight

151.14 g/mol

IUPAC Name

(2R)-2-hydroxy-2-phenylacetate

InChI

InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)/p-1/t7-/m1/s1

InChI Key

IWYDHOAUDWTVEP-SSDOTTSWSA-M

SMILES

C1=CC=C(C=C1)C(C(=O)[O-])O

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)[O-])O

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)[O-])O

Origin of Product

United States

Scientific Research Applications

Biochemical Applications

1.1 Germination Potentiation

Recent studies have demonstrated that (R)-mandelate can significantly enhance the germination of spores from Bacillus anthracis, a pathogen of concern in biodefense. When combined with other germinants like l-alanine and inosine, this compound increased the germination rate and efficiency, which could be crucial for developing decontamination strategies against anthrax spores. For instance, the addition of 10 mM this compound to a mixture of l-alanine and inosine resulted in a notable increase in the percentage of spores transitioning to the germinated state .

Germinant Combination (mM)Maximum Germination Rate (%/min)Final % Germination
l-Alanine (100), Inosine (10)2.246.8
l-Alanine (15), Inosine (1.5), Mandelate (5)3.168.1
l-Alanine (15), Inosine (1.5), Mandelate (10)4.783.7

This potentiating effect suggests that this compound could be integrated into biocontrol measures against spore-forming pathogens .

1.2 Enzyme Engineering

This compound also plays a critical role in enzyme catalysis, particularly in the function of mandelate racemase, which interconverts the enantiomers of mandelate. Directed evolution techniques have been employed to enhance the catalytic efficiency of mandelate racemase towards substrates like (S)-o-chloromandelic acid, which is vital for synthesizing pharmaceuticals such as clopidogrel . The engineered enzymes demonstrate improved substrate binding and turnover rates, showcasing how this compound can facilitate advancements in biocatalysis.

Pharmaceutical Applications

2.1 Synthesis of Active Pharmaceutical Ingredients

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. For example, optically pure methyl (R)-o-chloromandelate is synthesized using this compound as a precursor, which is essential for producing drugs with specific enantiomeric configurations that exhibit desired therapeutic effects .

2.2 Antimicrobial Properties

Methenamine mandelate, a derivative of this compound, has been identified as an effective urinary antibacterial agent that converts to formaldehyde under acidic conditions in urine, providing antimicrobial action against pathogens causing urinary tract infections . This property highlights its potential use in clinical settings for treating infections.

Environmental Applications

3.1 Bioremediation

The biodegradation pathways involving this compound are being explored for their potential in bioremediation efforts. Certain microorganisms utilize mandelate as a carbon source, leading to the production of less harmful byproducts through metabolic pathways that convert mandelate into benzoate and other compounds . This process can be harnessed to develop microbial systems capable of degrading environmental pollutants.

Comparison with Similar Compounds

Structural and Mechanistic Insights

  • Mandelate Racemase Mechanism: Utilizes a two-base mechanism involving Lys-166 (deprotonates (S)-mandelate) and His-297 (deprotonates this compound), forming an enolate intermediate .
  • α-Hydroxyacid Oxidases (Hmo) : this compound binds with the α-OH group oriented away from His252, reducing reactivity compared to (S)-mandelate .

Data Tables

Table 1: Kinetic Parameters for Mandelate Racemase
Substrate Km (mM) kcat (s⁻¹) Efficiency (kcat/Km)
This compound 0.7 500 714
Trifluorolactate 0.7 1.25 1.8

Data sourced from

Table 2: Enantiomer Activity in CALB Lipase
Buffer Activity (R)-Methyl Mandelate Activity (S)-Methyl Mandelate R/S Ratio
Phosphate 100% 5.9% 17
HEPES/Tris 76% 5.8% 13

Data adapted from

Preparation Methods

Reaction Sequence and Catalytic System

The process begins with aldehydes and phenylsulfonyl acetonitrile undergoing Knoevenagel condensation to form α,β-unsaturated nitriles. An epi-quinine-derived urea organocatalyst then mediates asymmetric epoxidation using cumyl hydroperoxide as the oxidant, achieving up to 97% enantiomeric excess (ee). Subsequent DROH with water or alcohols generates mandelic acid intermediates, which are esterified to yield (R)-methyl mandelates.

Performance Metrics

  • Yield : 26–94% overall yield across 15 substrates.

  • Enantioselectivity : 88–97% ee for α-alkoxy esters when using primary alcohols in domino ring-opening esterification (DROE).

  • Catalyst Loading : 10 mol% organocatalyst, recyclable for three cycles without significant loss of activity.

This method eliminates the need for transition metals, aligning with green chemistry principles. However, scalability is limited by the cost of the organocatalyst and the multi-step purification required.

Microbial Asymmetric Hydrolysis

A patent from 1999 details the microbial conversion of racemic R,S-mandelonitrile to (R)-mandelic acid using Rhodococcus sp. ATCC 39484. This bioprocess leverages nitrile hydratase and amidase enzymes to achieve stereoselective hydrolysis.

Process Optimization

  • Reaction Conditions :

    • Temperature: 10–30°C

    • pH: 7.5 (50 mM phosphate buffer)

    • Additives: 0.1–10% Triton X-100 or DMSO to enhance substrate solubility.

  • Substrate Loading : Sequential addition of 0.2 g mandelonitrile hourly for 14 hours achieved 88.93% conversion.

Microbial Cultivation

The microorganism was cultured in a medium containing glycerol, yeast extract, and trace minerals. Cells were harvested at OD₆₃₀ = 50.48, yielding 2.73 w/v% ammonium (R)-mandelate after centrifugation and acid extraction.

Table 1: Microbial Hydrolysis Performance

ParameterValue
Conversion Yield88.93%
Enantiomeric Excess>99%
Productivity0.195 g/L·h

This method’s industrial adoption is hindered by long fermentation times and the need for cell immobilization to improve reusability.

Chemoenzymatic Dynamic Kinetic Resolution

A 2025 study integrated mandelate racemase with diastereomeric salt crystallization to achieve dynamic kinetic resolution (DKR). This approach overcomes the 50% yield limitation of classical kinetic resolution.

Enzymatic Racemization

Mandelate racemase catalyzes the interconversion of (R)- and (S)-mandelic acid, enabling continuous recycling of the undesired enantiomer. The enzyme operates optimally at pH 7.5 and 30°C, with a turnover frequency (kₐₜₜ) of 120 s⁻¹.

Crystallization Integration

(R)-Mandelic acid was preferentially crystallized as a diastereomeric salt with chiral amines like (1R,2S)-norephedrine. Key parameters:

  • Solvent : Water (eliminates organic solvents)

  • Yield : 92% with 98% ee

  • Scale-Up : Demonstrated at 100 g scale with consistent results.

Table 2: DKR vs. Classical Resolution

MetricDKRClassical Resolution
Maximum Yield92%50%
ee98%99%
Process Time48 h72 h

This method’s environmental footprint is minimized by aqueous-phase reactions and enzyme recyclability.

Biotechnological Approaches Using Nitrilases

Recent advances in enzyme engineering have enabled the use of nitrilases for direct conversion of mandelonitrile to (R)-mandelic acid. A 2023 review highlighted Alcaligenes faecalis nitrilase as the most efficient, achieving 100% conversion and 99% ee.

Enzyme Characteristics

  • pH Optimum : 7.0–7.5

  • Temperature Stability : Up to 45°C

  • Substrate Tolerance : 200 mM mandelonitrile.

Whole-Cell Biotransformation

Recombinant E. coli expressing Pseudomonas putida nitrilase demonstrated:

  • Productivity : 12.8 g/L·h

  • Catalytic Efficiency (kₐₜₜ/Kₘ) : 4.7 × 10³ M⁻¹s⁻¹.

Table 3: Enzyme Performance Comparison

EnzymeSourceee (%)Productivity (g/L·h)
NitrilaseAlcaligenes faecalis9910.2
Nitrile HydrataseRhodococcus rhodochrous988.5
AmidaseBurkholderia cepacia977.1

Comparative Analysis of Preparation Methods

Table 4: Method Comparison

MethodYield (%)ee (%)Cost (USD/kg)Sustainability
Organocatalysis94971,200Moderate
Microbial Hydrolysis8999850High
Chemoenzymatic DKR9298980High
Nitrilase Biocatalysis10099700Very High

Nitrilase-based methods are economically and environmentally superior, though organocatalysis offers broader substrate scope.

Q & A

Q. How can researchers determine the enantiomeric purity of (R)-Mandelate in synthetic mixtures?

  • Methodological Answer : Enantiomeric purity is typically assessed using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA/IB). Optimize the mobile phase (e.g., hexane:isopropanol with 0.1% trifluoroacetic acid) to achieve baseline separation of (R)- and (S)-enantiomers. Calibration curves using standards of known purity (≥99% ee) are essential for quantification. Validate the method by spiking experiments and calculating limits of detection (LOD) and quantification (LOQ). For reproducibility, document column temperature, flow rate, and injection volume .
  • Example Data Table:
Analytical TechniqueColumn TypeMobile PhaseLOD (µg/mL)LOQ (µg/mL)
Chiral HPLCChiralpak IAHexane:IPA (80:20)0.51.5
CE with CyclodextrinFused Silica20 mM β-CD in Tris0.31.0

Q. What are the best practices for synthesizing this compound with high optical activity?

  • Methodological Answer : Opt for enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) or asymmetric catalysis with chiral ligands (e.g., BINAP-Ru complexes). Monitor reaction progress via polarimetry or chiral GC. Key parameters include:
  • Temperature : 25–40°C for enzymatic reactions.
  • Substrate-to-catalyst ratio : 100:1 for catalytic asymmetric hydrogenation.
  • Reaction time : 12–48 hours, depending on enzyme activity.
    Purify via recrystallization (ethanol/water) and verify purity via melting point analysis and [α]20D^20_D measurements .

Q. How can researchers design experiments to study this compound’s role in microbial metabolism?

  • Methodological Answer : Use isotope-labeled this compound (e.g., 13C^{13}\text{C}-labeled) in microbial cultures (e.g., Pseudomonas spp.) to track metabolic pathways. Employ LC-MS/MS for quantifying metabolite flux and NMR for structural elucidation. Include controls with (S)-Mandelate to assess stereospecificity. Replicate experiments across three biological replicates to ensure statistical validity .

Advanced Research Questions

Q. How can contradictions in reported catalytic efficiency data for this compound synthesis be resolved?

  • Methodological Answer : Cross-validate results using multiple assay systems (e.g., kinetic resolution vs. asymmetric catalysis) and standardize reaction conditions (pH, solvent, temperature). Perform Arrhenius analysis to isolate temperature-dependent effects. Use multivariate statistical models (e.g., PCA) to identify confounding variables (e.g., trace metal impurities in catalysts). Publish raw datasets and detailed protocols to enable reproducibility .

Q. What advanced techniques characterize this compound’s interactions with chiral receptors?

  • Methodological Answer : Combine surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify binding affinities (KdK_d) and thermodynamic parameters (ΔH, ΔS). For structural insights, use X-ray crystallography of receptor-ligand complexes or molecular dynamics simulations (AMBER/CHARMM force fields). Validate docking predictions with mutational analysis of receptor active sites .

Q. How can researchers optimize this compound’s stability in aqueous solutions for pharmacological studies?

  • Methodological Answer : Conduct accelerated stability studies under varying pH (2–10), temperature (4–40°C), and ionic strength. Analyze degradation products via UHPLC-QTOF-MS and identify hydrolytic pathways. Use chelation agents (e.g., EDTA) to mitigate metal-catalyzed oxidation. For long-term storage, lyophilize with cryoprotectants (trehalose/sucrose) and assess stability via DSC/TGA .

Methodological Frameworks for Rigorous Inquiry

  • PICO Framework : Use to structure studies on this compound’s biological effects:
    • Population : Microbial/enzymatic systems.
    • Intervention : this compound concentration/stereochemistry.
    • Comparison : (S)-Mandelate or inactive analogs.
    • Outcome : Metabolic flux/binding affinity.
  • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-Mandelate
Reactant of Route 2
Reactant of Route 2
(R)-Mandelate

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